molecular formula C15H23NO3 B8720282 Ethyl-4-(diethylaminoethyloxy)benzoate CAS No. 70628-24-9

Ethyl-4-(diethylaminoethyloxy)benzoate

Cat. No.: B8720282
CAS No.: 70628-24-9
M. Wt: 265.35 g/mol
InChI Key: DFBDIQFBEZPOBS-UHFFFAOYSA-N
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Description

Ethyl-4-(diethylaminoethyloxy)benzoate is an ethyl benzoate derivative featuring a diethylaminoethyloxy substituent at the para position of the aromatic ring. The substituent comprises an ethyloxy (-OCH₂CH₂-) linker bonded to a tertiary amine group (N(CH₂CH₃)₂).

Properties

CAS No.

70628-24-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

ethyl 4-[2-(diethylamino)ethoxy]benzoate

InChI

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-14-9-7-13(8-10-14)15(17)18-6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

DFBDIQFBEZPOBS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethyl Benzoate Derivatives

Ethyl-4-(dimethylamino)benzoate
  • Structure: A dimethylamino (-N(CH₃)₂) group directly attached to the benzene ring.
  • Applications : Used as a coinitiator in UV-curing inks due to its ability to interact with photoinitiators. Demonstrates temperature-dependent migration from low-density polyethylene (LDPE) into food simulants, influenced by pH and storage conditions .
  • Solubility : Likely hydrophobic, similar to other tertiary amine-containing esters.
Ethyl-4-aminobenzoate
  • Structure: A primary amino (-NH₂) group at the para position.
  • Applications : Intermediate in synthesizing azo dyes (e.g., 4-hydroxy-phenylazo derivatives). Characterized via NMR, MS, and FT-IR .
  • Key Differences: The absence of an ethyloxy linker and tertiary amine reduces solubility in nonpolar solvents compared to the target compound.
Ethyl-4-(4-hydroxyphenylazo)benzoate
  • Structure : An azo (-N=N-) group linking the benzene ring to a hydroxyphenyl moiety.
  • Applications : Precursor in liquid crystal synthesis. Modified via hydrolysis or Williamson ether synthesis to introduce mesogenic properties .
  • Electronic Effects: The azo group provides strong π-conjugation, enabling applications in optoelectronics, unlike the aliphatic diethylaminoethyloxy group .

Phosphorylated and Amino-Linked Derivatives

Ethyl-4-(((diphenoxyphosphoryl)methyl)amino)benzoate (4d)
  • Structure: A diphenoxyphosphoryl group attached via a methylamino linker.
  • Applications : Exhibits antifungal activity against Scedosporium species (MIC₅₀: 8–32 µg/mL). Cytotoxicity assays show selectivity toward fungal cells over mammalian cells .
Ethyl-4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
  • Structure : Schiff base (-CH=N-) with a hydroxy-methoxyphenyl group.
  • Applications: Studied for nonlinear optical (NLO) properties. Density functional theory (DFT) calculations reveal high hyperpolarizability (β₀: 12.3 × 10⁻³⁰ esu), making it a candidate for optical materials .

Ethoxylated and Azo Derivatives

Ethoxylated Ethyl-4-aminobenzoate
  • Structure: Ethylene oxide chains (average formula: C₅₉H₁₁₁NO₂₇) attached to the amino group.
  • Properties : Water-soluble, viscous yellow liquid. Used in cosmetics or surfactants due to ethoxylation-enhanced hydrophilicity .
  • Contrast: The diethylaminoethyloxy group in the target compound lacks ethoxylation, resulting in lower molecular weight and altered solubility.

Data Tables

Table 1: Key Properties of Ethyl Benzoate Derivatives

Compound Substituent Molecular Weight Solubility Key Applications Notable Bioactivity
Ethyl-4-(diethylaminoethyloxy)benzoate -OCH₂CH₂N(CH₂CH₃)₂ ~293.4* Organic solvents Materials science (inferred) N/A (data limited)
Ethyl-4-(dimethylamino)benzoate -N(CH₃)₂ 207.3 LDPE-compatible UV ink coinitiator N/A
Ethyl-4-aminobenzoate -NH₂ 179.2 Polar solvents Azo dye precursor N/A
Ethyl-4-(phosphorylated)benzoate (4d) -NH-P(O)(OPh)₂ 534.5 Moderate polarity Antifungal agent MIC₅₀: 8–32 µg/mL
Ethyl-4-(Schiff base)benzoate -CH=N-(2-hydroxy-4-methoxyphenyl) 326.3 DMSO, ethanol Nonlinear optical materials β₀: 12.3 × 10⁻³⁰ esu (DFT)

*Estimated based on structural formula.

Research Findings and Contradictions

  • Antifungal Activity : Phosphorylated derivatives (e.g., 4d) show promise against Scedosporium, but cytotoxicity must be evaluated for therapeutic use .
  • Retracted Studies: A gastroprotective study on ETHAB (a benzylideneamino benzoate) was retracted due to data reliability concerns, highlighting the need for rigorous validation .
  • Migration Behavior: Ethyl-4-(dimethylamino)benzoate migrates from LDPE into acidic food simulants (e.g., 50% ethanol) at higher temperatures, suggesting similar behavior for the target compound in packaging applications .

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